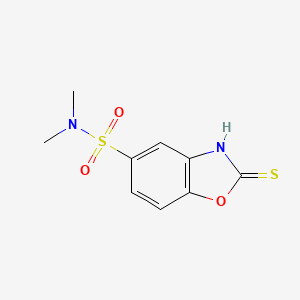

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: is a chemical compound with the molecular formula C9H10N2O3S2 and a molecular weight of 258.32 g/mol It is characterized by the presence of a benzoxazole ring substituted with a dimethylamino group, a sulfanyl group, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions, where a suitable thiol reagent is used.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Multi-Component Condensation Reactions

This compound serves as a nucleophilic partner in Fe(III)-montmorillonite-catalyzed reactions to synthesize benzoxazole-sulfonamide hybrids. Key parameters are outlined below:

| Reaction Components | Catalyst | Conditions | Products |

|---|---|---|---|

| Aldehydes + Acetophenones + Target compound | Fe(III)-montmorillonite | Solvent-free, 80°C | 1,3-Benzoxazole-5-sulfonamide derivatives |

Mechanistic Insights :

-

Fe(III)-mont acts as a Lewis acid, enhancing electrophilicity of carbonyl groups in aldehydes/acetophenones.

-

The sulfanyl (-SH) group participates in nucleophilic attack, facilitating C–S bond formation.

-

Yields exceed 75% due to the catalyst’s high surface area and recyclability .

Table 1: Reactivity of Key Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Sulfanyl (-SH) | Oxidation | H₂O₂, acidic conditions | Sulfoxide/Sulfone derivatives |

| Sulfonamide (-SO₂NH₂) | Alkylation | Alkyl halides, base (K₂CO₃) | N-Alkylated sulfonamides |

| Benzoxazole ring | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |

Notes :

-

Dimethylamino groups (-N(CH₃)₂) increase electron density, directing electrophiles to para positions .

-

Steric hindrance from dimethyl groups may slow sulfonamide reduction compared to non-methylated analogs.

Table 2: Bioactivity of Representative Derivatives

| Derivative Structure | Antimicrobial Activity (MIC, µg/mL) | Reference |

|---|---|---|

| 4-Chlorophenyl-substituted analog | 12.5 (Bacteria), 25 (Fungi) | |

| Nitrobenzoxazole-sulfonamide | 6.25 (MRSA) |

Key Finding :

Electron-withdrawing substituents (e.g., -NO₂, -Cl) enhance activity by improving target binding affinity .

Computational Reactivity Predictions

DFT studies on analogous systems reveal:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide acts as a fundamental building block for synthesizing more complex molecular structures. It can facilitate the formation of various substituted benzoxazole derivatives through oxidation and substitution reactions. The compound can yield sulfoxides and sulfones upon oxidation, while reductions can lead to amines.

Table 1: Reaction Products of this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Amines |

| Substitution | Various Substituted Derivatives |

Biological Applications

Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for specific enzymes, potentially modulating biological pathways. Its mechanism of action involves binding to the active or allosteric sites of enzymes, thereby inhibiting their activity.

Case Study: Antimicrobial Activity

A study highlighted the synthesis of novel sulfonamide derivatives that showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). These derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.91 μM to 7.81 μM against various Gram-positive bacteria, demonstrating the potential of sulfonamide compounds in combating antibiotic resistance .

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 3.91 | Bactericidal |

| Sulfamethoxazole | 7.81 | Bacteriostatic |

Pharmaceutical Development

Lead Compound for New Drugs

The compound has been identified as a promising lead for developing new pharmaceuticals targeting chronic pain and resistant bacterial infections. Its derivatives have shown potential as allosteric modulators for non-opioid receptors like MrgX1, which could provide alternative pain management strategies without the risks associated with opioid use .

Industrial Applications

Intermediate in Chemical Production

In the industrial sector, this compound is utilized as an intermediate in producing dyes and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing specialty chemicals used across multiple industries.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

Inhibiting Enzymes: By binding to the active site or allosteric site of the enzyme, thereby preventing its activity.

Modulating Biological Pathways: By interacting with receptors or signaling molecules, leading to changes in cellular processes.

Comparación Con Compuestos Similares

N,N-dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:

Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic rings.

Thioether Compounds: Compounds with sulfanyl groups but different core structures.

Unique Features

Combination of Functional Groups: The presence of both sulfanyl and sulfonamide groups in the same molecule is relatively unique.

Potential for Diverse Reactions: The compound’s ability to undergo various chemical reactions makes it versatile for different applications.

Actividad Biológica

N,N-Dimethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring. The presence of a sulfonamide group enhances its biological properties. The synthesis of this compound typically involves a one-pot reaction using various catalysts, such as Fe(III)-montmorillonite, which facilitates higher yields and purities of the final products .

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound and its derivatives. The compound exhibits significant activity against a range of bacterial and fungal strains.

In Vitro Studies

A notable study reported the synthesis of several 1,3-benzoxazole-5-sulfonamide derivatives, including this compound. These derivatives were tested against various pathogens:

| Pathogen | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| Streptococcus pneumoniae | 13.84 | 22.76 (Ampicillin) |

| Escherichia coli | 29.89 | 29.42 (Gentamicin) |

| Candida albicans | 12.63 | 11.63 (Amphotericin B) |

These results indicate that some derivatives possess comparable or superior antimicrobial activities relative to established antibiotics .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria but absent in higher eukaryotes, making it an attractive target for antibiotic development .

Anticancer Activity

In addition to antimicrobial effects, benzoxazole derivatives have shown promising anticancer activity. Research indicates that certain compounds within this class can induce cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | Activity |

|---|---|

| MCF-7 (Breast Cancer) | Cytotoxicity observed |

| A549 (Lung Cancer) | Significant growth inhibition |

| HepG2 (Liver Cancer) | Moderate cytotoxic effects |

These findings suggest that this compound may have potential as an anticancer agent due to its ability to inhibit cell proliferation in vitro .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance biological activity:

- Target Enzyme : DNA gyrase

- Binding Affinity : Higher binding affinities were observed with compounds containing electron-withdrawing groups compared to those with electron-donating groups.

This computational approach aids in understanding the structure-activity relationship (SAR) and guides future synthesis efforts .

Propiedades

IUPAC Name |

N,N-dimethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S2/c1-11(2)16(12,13)6-3-4-8-7(5-6)10-9(15)14-8/h3-5H,1-2H3,(H,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELYMISDBZFUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.